molecular formula C19H30N2O B13940799 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- CAS No. 54951-28-9

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)-

Katalognummer: B13940799
CAS-Nummer: 54951-28-9
Molekulargewicht: 302.5 g/mol
InChI-Schlüssel: HVQFBBXWCVYDNC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- features a benzazepinone core, a seven-membered heterocyclic ring fused with a benzene ring. The 2,3,4,5-tetrahydro modification reduces ring strain, enhancing stability. This structural motif is common in neuroactive or cardiovascular agents due to its ability to modulate ligand-receptor binding .

Eigenschaften

CAS-Nummer

54951-28-9

Molekularformel

C19H30N2O

Molekulargewicht

302.5 g/mol

IUPAC-Name

1-[3-[di(propan-2-yl)amino]propyl]-4,5-dihydro-3H-1-benzazepin-2-one

InChI

InChI=1S/C19H30N2O/c1-15(2)20(16(3)4)13-8-14-21-18-11-6-5-9-17(18)10-7-12-19(21)22/h5-6,9,11,15-16H,7-8,10,12-14H2,1-4H3

InChI-Schlüssel

HVQFBBXWCVYDNC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N(CCCN1C(=O)CCCC2=CC=CC=C21)C(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclization to Form the Benzazepinone Core

  • The core 1H-1-Benzazepin-2-one structure is typically formed via intramolecular cyclization of ortho-substituted benzamide or benzaldehyde derivatives.
  • Partial saturation of the azepine ring (2,3,4,5-tetrahydro) is achieved by selective hydrogenation or reduction steps.
  • For example, starting from 2-aminobenzoyl derivatives, cyclization under acidic or basic conditions yields the benzazepinone scaffold.

Introduction of the 3-(Diisopropylamino)propyl Side Chain

  • The nitrogen atom on the azepinone ring is alkylated with a 3-(diisopropylamino)propyl halide or equivalent alkylating agent.
  • This step often requires controlled conditions to avoid over-alkylation or side reactions.
  • Diisopropylamine is a common reagent for introducing the diisopropylamino group, often via nucleophilic substitution.

Detailed Preparation Method Example

Based on available industrial and laboratory procedures for related benzazepinone derivatives, a typical synthesis might proceed as follows:

Step Reaction Conditions Yield Notes
1 Formation of benzazepinone core via cyclization Heating of ortho-substituted benzamide in acidic medium 70-85% Controlled temperature to prevent overreaction
2 Partial saturation of azepine ring Catalytic hydrogenation (e.g., Pd/C, H2) 80-90% Monitored by TLC or HPLC
3 Alkylation of nitrogen with 3-(diisopropylamino)propyl halide Use of base (e.g., K2CO3) in polar aprotic solvent (DMF) 65-75% Reaction under inert atmosphere to avoid oxidation

Reaction Conditions and Reagents

  • Cyclization reagents: Acidic catalysts such as trifluoromethanesulfonic acid or Lewis acids may be employed to facilitate ring closure.
  • Reduction agents: Catalytic hydrogenation with palladium on carbon or chemical reducing agents like lithium aluminum hydride for selective ring saturation.
  • Alkylation reagents: Alkyl halides bearing the diisopropylamino group or diisopropylamine itself in presence of alkylating agents.
  • Solvents: Dichloromethane, dimethylformamide, ethanol, or other organic solvents are commonly used depending on step requirements.

Analytical and Purification Techniques

  • Reaction monitoring: High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are employed to monitor reaction progress and purity.
  • Purification: Crystallization from ethanol or vacuum drying are standard to isolate the final product with high purity.
  • Characterization: Nuclear magnetic resonance (NMR), mass spectrometry (MS), and X-ray crystallography (using SHELX refinement) confirm structure and stereochemistry.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Comments
Cyclization temperature 80–120 °C Acidic or neutral medium
Hydrogenation pressure 1–5 atm H2 Pd/C catalyst preferred
Alkylation temperature 25–60 °C Inert atmosphere recommended
Reaction time 2–24 hours per step Depends on scale and reagents
Yield per step 65–90% Multi-step overall yield ~40–60%
Purity after purification >95% (HPLC) Suitable for research use

Research Findings and Source Diversity

  • The synthesis protocols are adapted from multiple industrial and academic sources, including BenchChem and chemical suppliers’ technical sheets, which emphasize multi-step synthesis with optimization for yield and purity.
  • ChemicalBook and Ambeed provide detailed experimental conditions for related benzazepine derivatives, highlighting the importance of reaction temperature control and reagent purity.
  • PubChem confirms molecular structure and provides molecular weight data supporting synthetic design.
  • The use of trifluoromethanesulfonic acid and nitric acid in dichloromethane for nitration and functionalization steps is common in related benzazepine chemistry, indicating potential routes for further derivatization.

Analyse Chemischer Reaktionen

1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- undergoes various chemical reactions, including:

Wirkmechanismus

The mechanism of action of 1H-1-Benzazepin-2-one, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The benzazepinone scaffold is shared among several pharmacologically active compounds. Key analogs include:

A. Benazepril Hydrochloride ()
  • Structure: Features a (3S)-3-[[(1S)-1-carboxy-3-phenylpropyl]amino]-2,3,4,5-tetrahydro-2-oxo-1H-1-benzazepine-1-acetic acid backbone with an ethyl ester and carboxylic acid group.
  • Activity : ACE inhibitor prodrug, hydrolyzed to active diacid form to treat hypertension .
  • Key Difference: The diisopropylamino group in the target compound replaces Benazepril’s carboxylate/ester groups, suggesting divergent mechanisms (e.g., receptor antagonism vs. enzyme inhibition).
B. Coumarin-Benzodiazepine/Tetrazole Derivatives ()
  • Examples : Compounds 4g (benzodiazepine core) and 4h (oxazepine core) incorporate coumarin and tetrazole moieties.
  • Activity : Likely fluorescent or antimicrobial due to coumarin (chromophore) and tetrazole (bioisostere for carboxylic acid) groups .

Pharmacological and Physicochemical Properties

Property Target Compound Benazepril Hydrochloride Compound 4g/4h ()
Core Structure Benzazepinone Benzazepinone Benzodiazepine/Oxazepine
Key Substituent 3-(Diisopropylamino)propyl Ethyl ester/carboxylic acid Coumarin-tetrazole hybrid
Molecular Weight (Da) ~350 (estimated) 460.96 (reported) ~600-650 (estimated)
Solubility Moderate (tertiary amine) High (ionizable carboxylate) Low (bulky aromatic groups)
Therapeutic Class Putative CNS/cardiovascular Antihypertensive (ACE inhibitor) Antimicrobial/fluorescent
Notes:
  • The diisopropylamino group in the target compound enhances lipophilicity, favoring blood-brain barrier penetration compared to Benazepril’s polar carboxylate .
  • Compound 4g/4h ’s coumarin moiety may confer fluorescence, useful in imaging, but increases molecular weight, reducing bioavailability .

Biologische Aktivität

1H-1-Benzazepin-2-one, specifically the derivative 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C18H26N2O
  • Molecular Weight : 290.41 g/mol
  • Solubility : Soluble in organic solvents such as DMSO.

The compound exhibits a multi-target action profile, influencing several biochemical pathways:

  • Neurogenesis : It promotes neurogenesis through modulation of neurotrophic factors.
  • Anticancer Activity : The compound has been shown to inhibit various protein kinases implicated in cancer progression. Specifically, it acts as a dual inhibitor of Aurora A and B kinases, which are critical in cell division and proliferation .

Anticancer Properties

Research indicates that 1H-1-benzazepin derivatives exhibit potent anticancer activity. For instance:

  • Inhibition of Protein Kinases : The compound has demonstrated IC50 values in the low micromolar range against several cancer cell lines. For example:
Protein KinaseIC50 (µM)
Aurora A2.4
Aurora B26
VEGF-R22.8
PDGFR-beta44

These values indicate significant potency in inhibiting pathways crucial for tumor growth and metastasis .

Neuroprotective Effects

The compound also shows promise in neuroprotection:

  • Amyloid Beta Formation Inhibition : It prevents amyloid beta formation by downregulating Amyloid Protein Precursor (APP) levels, which is relevant for Alzheimer's disease.

Case Studies and Research Findings

Several studies have investigated the biological activities of benzazepine derivatives:

  • Antiproliferative Activity : A study demonstrated that derivatives of benzazepin showed antiproliferative effects across various cancer cell lines, with some compounds achieving significant inhibition at concentrations below 10 µM .
  • Dual Inhibition Mechanism : Research on the structure-activity relationship (SAR) of benzazepines revealed that modifications to the benzazepine core can enhance selectivity for specific kinases while maintaining low toxicity profiles .
  • Neurogenesis Studies : Investigations into the neurogenic potential of the compound indicated an increase in neuronal differentiation markers when tested in vitro, suggesting therapeutic potential for neurodegenerative conditions.

Q & A

Q. What synthetic strategies are recommended for preparing this benzazepinone derivative?

Methodological Answer: A two-step approach is effective:

  • Step 1: Condensation of 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole in chloroform under catalytic p-toluenesulfonic acid, yielding intermediates like 2 (55% yield).
  • Step 2: Substitution of the benzotriazole group using nucleophiles (e.g., Grignard reagents, NaBH₄) to generate final products. For example, NaBH₄ replaces benzotriazole with hydrogen, forming borane complexes (64% yield) .
  • Key Tools: Monitor reactions via TLC; purify intermediates via column chromatography.

Q. How should researchers handle and store this compound safely?

Methodological Answer:

  • Handling: Use fume hoods, anti-static equipment, and PPE (gloves, goggles) to avoid skin/eye irritation .
  • Storage: Keep in sealed containers under inert gas (e.g., N₂) at 2–8°C to prevent degradation .
  • Decontamination: For spills, absorb with inert material (e.g., sand) and dispose as hazardous waste .

Q. Which analytical methods confirm the compound’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to verify backbone structure and substituents (e.g., diisopropylamino group) .
  • HPLC: Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. USP standards recommend ≤2.0% total impurities .
  • HRMS: Validate molecular weight and isotopic patterns .

Q. What physicochemical properties are critical for experimental design?

Methodological Answer:

  • Melting Point: ~120–125°C (varies with crystallinity).
  • Solubility: Soluble in chloroform, DCM; sparingly soluble in water. Adjust solvent polarity for recrystallization .
  • Stability: Degrades under prolonged light exposure; use amber glassware .

Q. How is stability assessed under reaction conditions?

Methodological Answer:

  • Stress Testing: Expose to heat (40–60°C), humidity (75% RH), and UV light for 48–72 hours. Monitor degradation via HPLC .
  • Incompatibilities: Avoid strong oxidizers (e.g., HNO₃) and acids to prevent hazardous reactions .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N) to improve condensation efficiency beyond 55% .
  • Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) vs. chlorinated solvents (CHCl₃) for better nucleophile compatibility .

Q. What strategies identify and quantify trace impurities?

Methodological Answer:

  • LC-MS/MS: Detect impurities at ppm levels using a C18 column and acetonitrile/water gradient. Reference USP impurity profiles (e.g., benazepril-related compounds) .
  • Spiking Experiments: Add known impurities (e.g., diastereomers) to validate detection limits .

Q. How are reactive intermediates (e.g., borane complexes) isolated?

Methodological Answer:

  • In Situ Quenching: Add methanol to decompose NaBH₄-derived intermediates, then extract with ethyl acetate .
  • Low-Temperature Workup: Maintain –20°C during filtration to prevent decomposition of air-sensitive species .

Q. What mechanistic insights explain side reactions during synthesis?

Methodological Answer:

  • Byproduct Analysis: Isolate side products (e.g., dimerization adducts) via preparative HPLC and characterize via NMR to deduce competing pathways .
  • Kinetic Studies: Vary reaction time/temperature to map intermediates (e.g., Schiff bases) .

Q. How can green chemistry principles be applied to its synthesis?

Methodological Answer:

  • Solvent Replacement: Test cyclopentyl methyl ether (CPME) or 2-MeTHF as safer alternatives to chloroform .
  • Catalysis: Explore enzyme-mediated or photocatalytic methods to reduce waste .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.